

# Application Notes and Protocols for In Vivo Testing of EFdA Efficacy

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## Compound of Interest

Compound Name: EFdA-TP tetraammonium

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## Introduction

4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as islatravir (MK-8591), is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant activity against human immunodeficiency virus type 1 (HIV-1).<sup>[1][2]</sup> Its unique mechanism of action and long intracellular half-life of its active triphosphate form make it a promising candidate for both HIV treatment and pre-exposure prophylaxis (PrEP).<sup>[3][4]</sup> Preclinical in vivo evaluation of EFdA's efficacy is crucial for its clinical development. This document provides detailed application notes and protocols for utilizing animal models in the in vivo assessment of EFdA.

## Animal Models for EFdA Efficacy Testing

The most relevant animal models for studying EFdA's efficacy against HIV-1 are humanized mice and non-human primates, due to the species specificity of HIV-1.

### Humanized Mouse Models

Humanized mice are immunodeficient mice engrafted with human cells or tissues, rendering them susceptible to HIV-1 infection. Several models have been successfully used for EFdA testing:

- Human Peripheral Blood Mononuclear Cell (PBMC)-Transplanted NOD/SCID Janus Kinase 3 (Jak3) Knockout (hu-PBMC-NOJ) Mice: This model allows for robust and systemic HIV-1

infection, leading to a significant decrease in the human CD4+/CD8+ cell ratio, mimicking key aspects of human HIV-1 infection.[5]

- Bone Marrow/Liver/Thymus (BLT) Humanized Mice: These mice are reconstituted with a complete human immune system, including T cells and myeloid cells, providing a comprehensive model to study HIV-1 infection and its suppression in various tissues, including the male genital tract.[6]
- SCID-hu Thy/Liv Mice: This model involves the implantation of human fetal thymus and liver tissues, resulting in the development of a human thymic organoid that supports T-cell development and is susceptible to HIV-1 infection.[7]

## Non-Human Primate (NHP) Models

Rhesus macaques are a key preclinical model for HIV research.[8][9] While they are not susceptible to HIV-1, they can be infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV), which cause an AIDS-like disease.[3] These models are particularly valuable for pharmacokinetic/pharmacodynamic (PK/PD) studies and for evaluating PrEP efficacy.[3][8]

## Data Presentation: Quantitative Efficacy of EFdA in Animal Models

The following tables summarize the quantitative data on EFdA's efficacy from various in vivo studies.

Table 1: Efficacy of EFdA in Humanized Mouse Models

Animal Model	HIV-1 Strain	EFdA Dose & Route	Key Findings	Reference
hu-PBMC-NOJ Mice	HIV-1JR-FL	20 mg/kg, intraperitoneal	Suppressed plasma p24 and HIV-1 RNA levels; preserved CD4+ T-cell counts.[5]	[5]
Humanized Mice	HIV	1 to 10 mg/kg/day, oral	10 mg/kg/day completely suppressed HIV RNA to undetectable levels within 2 weeks.[10]	[10]
BLT Mice	HIV-1JR-CSF	1.8 mg/kg/day, oral	Reduced HIV replication in the male genital tract by 100-1,000-fold; restored CD4+ T-cell levels.[6]	[6]
NSG-hu Thy/Liv Mice	HIVJR-CSF	1 and 10 mg/kg/day, twice-daily oral gavage	Completely protected mice from HIV infection.[7]	[7]

Table 2: Efficacy and Pharmacokinetics of EFdA in Non-Human Primates

Animal Model	Virus	EFdA Dose & Route	Key Findings	Reference
Rhesus Macaques	SIV	Single oral dose of 5 mg/kg	PBMCs were refractory to SIV infection 24 hours post-dose due to high intracellular EFdA-triphosphate levels.[10]	[10]
Rhesus Macaques	SIVmac251	Once-weekly oral doses of 3.9 mg/kg or greater	Resulted in robust antiviral activity with reductions of 1.8 log10 copies/ml in plasma SIV RNA.[3]	[3]
Rhesus Macaques	SHIV	Clinically relevant doses for PrEP	Complete protection from low-dose intrarectal SHIV challenge.[3]	[3]

## Experimental Protocols

### Protocol 1: Evaluation of EFdA Efficacy in HIV-1 Infected hu-PBMC-NOJ Mice

Objective: To assess the in vivo antiviral potency of EFdA in a humanized mouse model of HIV-1 infection.

Materials:

- NOD/SCID/Jak3 knockout (NOJ) mice

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- HIV-1JR-FL virus stock
- EFdA
- Phosphate-buffered saline (PBS)
- Materials for blood collection, plasma separation, and tissue harvesting
- p24 antigen ELISA kit
- HIV-1 RNA quantification kit
- Flow cytometer and antibodies for human CD3, CD4, and intracellular p24 staining

#### Methodology:

- Engraftment of hu-PBMCs: Transplant human PBMCs into NOJ mice.
- HIV-1 Infection: Once human cell engraftment is confirmed, infect the mice with HIV-1JR-FL.
- EFdA Treatment:
  - Administer EFdA intraperitoneally at a dose of 20 mg/kg.[5]
  - A control group should receive PBS.
- Monitoring:
  - Collect blood samples at regular intervals (e.g., day 15 post-infection).[5]
  - Monitor animal health and body weight.
- Efficacy Assessment:
  - Viral Load: Quantify plasma p24 antigen levels using ELISA and HIV-1 RNA copy numbers using a quantification kit.[5]

- Immunophenotyping: Analyze the frequency of p24-expressing (p24+) cells in human CD3+ cells in the spleen, peripheral blood, and peritoneal cavity using flow cytometry.[5]
- CD4+ T-cell counts: Monitor the levels of human CD4+ lymphocytes.[5]

## Protocol 2: Evaluation of EFdA for Pre-Exposure Prophylaxis (PrEP) in Rhesus Macaques

Objective: To assess the efficacy of EFdA as a PrEP agent against SHIV infection in rhesus macaques.

Materials:

- Rhesus macaques
- SHIV virus stock
- EFdA
- Placebo control
- Materials for oral drug administration
- Materials for blood collection and plasma separation
- PCR-based assay for proviral DNA detection
- Assay for virus-specific antibody responses

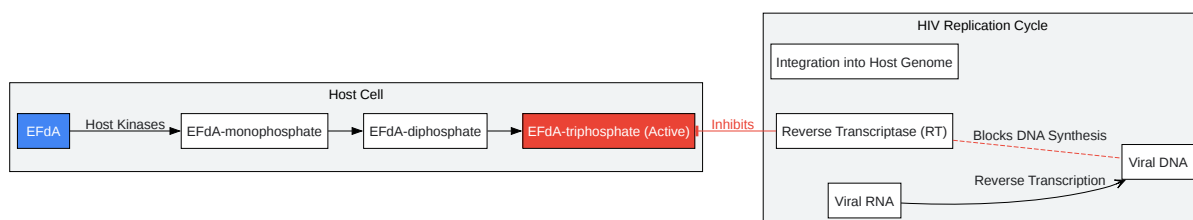
Methodology:

- Animal Acclimation and Baseline Measurements: Acclimate animals to the housing facility and collect baseline blood samples.
- EFdA Administration:
  - Administer EFdA orally at a clinically relevant dose (e.g., once-weekly).[3]

- A control group should receive a placebo.
- Viral Challenge:
  - Perform low-dose intrarectal challenges with SHIV.[3]
  - Continue challenges (e.g., up to 12 times) or until infection is established in the control group.[3]
- Monitoring and Follow-up:
  - Monitor plasma for viremia.
  - After the challenge period, follow the animals for an extended period (e.g., 24 weeks) to monitor for any signs of infection.[3]
- Efficacy Assessment:
  - Infection Status: Determine infection by the absence of plasma viremia, proviral DNA, and seroconversion.[3]
  - Risk Reduction: Calculate the fold-lower risk of infection in the EFdA-treated group compared to the placebo group.[3]

## Visualizations

### Signaling Pathway of EFdA Action

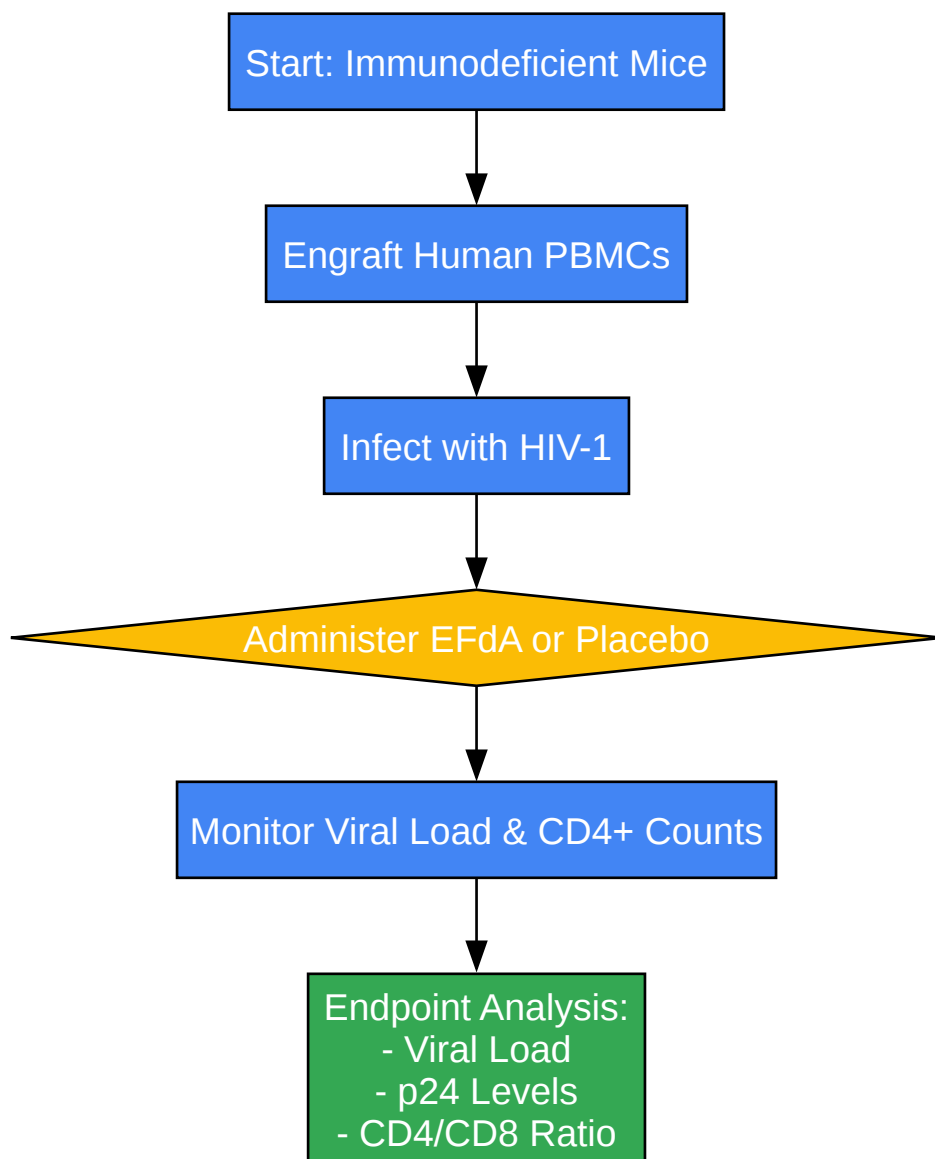


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Caption: Mechanism of action of EFdA in inhibiting HIV reverse transcriptase.

## Experimental Workflow for Humanized Mouse Efficacy Study

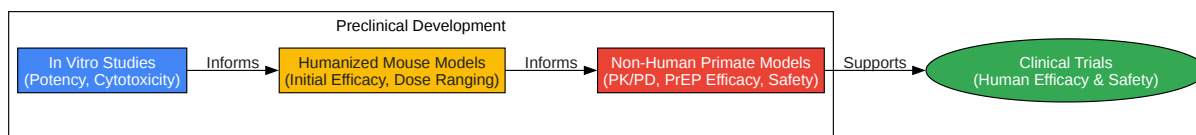




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Caption: Workflow for evaluating EFdA efficacy in humanized mice.

## Logical Relationship of Animal Models in EFdA Development



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Caption: Role of different models in the preclinical development of EFdA.

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